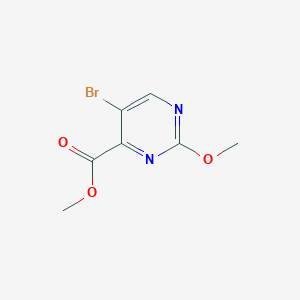![molecular formula C7H17ClN2O B1429995 2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride CAS No. 1423027-64-8](/img/structure/B1429995.png)
2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride
Overview
Description
2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride is a chemical compound with the CAS Number: 1423027-64-8 . It has a molecular weight of 180.68 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H16N2O.ClH/c1-6(2)7(10)9-5-4-8-3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The molecular formula of the compound is C7H17ClN2O .Scientific Research Applications
Application in Biological Distribution Studies
Shormanov et al. (2016) studied the distribution of a related compound, tropicamide, in warm-blooded animals, focusing on its presence in various organs post-administration. This research is crucial for understanding how similar compounds, like 2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride, might distribute in biological systems (Shormanov et al., 2016).
Application in Herbicide Research
Martin et al. (1978) explored the washoff of herbicides, including various propanamide derivatives, from corn residue. This study contributes to the understanding of how propanamide-based compounds, like the one , behave in agricultural settings (Martin et al., 1978).
Application in Pharmaceutical Development
Norman (2012) evaluated two patent applications for combination formulations that include a compound structurally similar to this compound. These formulations are for treating asthma and COPD, indicating the potential medical applications of related compounds (Norman, 2012).
Application in Muscle Relaxant Research
Tatee et al. (1986) conducted research on N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, examining their muscle relaxant and anticonvulsant activities. This highlights the potential of this compound in similar pharmacological applications (Tatee et al., 1986).
Safety and Hazards
Mechanism of Action
Mode of action
Amides can act as both acids and bases due to the presence of both a carbonyl group and a nitrogen atom . This dual reactivity can enable them to interact with various biological targets.
Biochemical pathways
Without specific information on “2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride”, it’s difficult to say which biochemical pathways it might affect. Amides can participate in a variety of biochemical reactions, including hydrolysis and condensation .
Properties
IUPAC Name |
2-methyl-N-[2-(methylamino)ethyl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-6(2)7(10)9-5-4-8-3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIJDEDKEWYMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429922.png)
![Ethyl 4,6-difluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1429923.png)


![5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate](/img/structure/B1429928.png)
![2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1429932.png)
![8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1429933.png)

